Shizukanolid F

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Shizukanolide F, like other lindenane-type sesquiterpenoids, involves complex chemical strategies to construct its intricate molecular architecture. A general synthetic strategy for these compounds includes substrate-controlled epoxidation, highly diastereoselective intramolecular cyclopropanation, and a methodology for γ-alkylidenebutenolide ring formation. These steps are crucial for constructing the challenging cis, trans-3/5/6 tricyclic skeleton characteristic of Shizukanolide F and its analogs (Guizhou Yue et al., 2012).

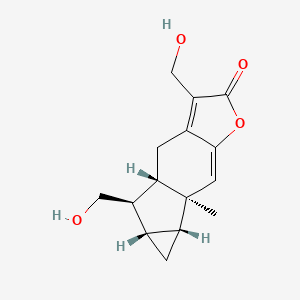

Molecular Structure Analysis

Shizukanolides, including Shizukanolide F, feature a unique lindenane skeleton, which is a core aspect of their molecular structure. This skeleton is characterized by a complex tricyclic system, often with additional functional groups that contribute to the compound's biological activities. The molecular structure of Shizukanolide F has been elucidated through various spectroscopic methods, revealing its distinct features and the presence of hydroxy derivatives that differentiate it from other compounds in the family (J. Kawabata & J. Mizutani, 1989).

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Wirkstoffdesign

Shizukanolid F, wie andere Sesquiterpenlactone, kann eine Vielzahl von biologischen Aktivitäten aufweisen, die für das Wirkstoffdesign genutzt werden könnten. Seine einzigartige Struktur könnte als Leitstruktur für die Synthese neuer Medikamente mit potentiellen antibakteriellen, antiviralen, entzündungshemmenden oder antitumorigenen Eigenschaften dienen {svg_1}. Die Hydroxyderivate von this compound könnten modifiziert werden, um ihre pharmakokinetischen Eigenschaften zu verbessern oder die Toxizität zu reduzieren.

Landwirtschaft und Schädlingsbekämpfung

In der Landwirtschaft könnte this compound aufgrund seines Sesquiterpenlacton-Gehalts, der bioaktive Eigenschaften gegen Schädlinge und Unkräuter aufweisen kann, auf seinen potentiellen Einsatz als natürliches Pestizid oder Herbizid untersucht werden {svg_2}. Weitere Forschungsarbeiten könnten die Wirksamkeit und Sicherheit für den Einsatz in Biolandbaupraktiken untersuchen.

Umweltwissenschaften

Die Auswirkungen von this compound auf die Umwelt könnten untersucht werden, insbesondere die biologische Abbaubarkeit und die potenzielle Rolle im ökologischen Gleichgewicht. Es könnte in Studien über Pflanzeninteraktionen mit ihrer Umwelt verwendet werden, einschließlich allelopathischer Effekte, die den Pflanzenwettbewerb und das Überleben beeinflussen können {svg_3}.

Materialwissenschaften

Die Erforschung der physikalischen und chemischen Eigenschaften von this compound könnte zu seiner Anwendung in der Materialwissenschaft führen. Seine komplexe Molekülstruktur könnte spezifische Wechselwirkungen mit anderen Materialien haben, was möglicherweise zur Entwicklung neuer Verbundwerkstoffe oder Beschichtungen mit einzigartigen Eigenschaften führt {svg_4}.

Biochemie

Die Rolle von this compound in der Biochemie von Chloranthus spp. könnte untersucht werden, einschließlich seiner Biosynthese und Funktion in der Pflanze. Dies könnte Einblicke in die Abwehrmechanismen der Pflanze liefern und wie solche Verbindungen von der Pflanze selbst metabolisiert und genutzt werden {svg_5}.

Pharmakologie

Pharmakologische Studien könnten das therapeutische Potenzial von this compound untersuchen. Seine Auswirkungen auf zelluläre Signalwege, das Potenzial als Antikrebsmittel oder seine Rolle bei der Modulation der Immunantwort sind interessante Bereiche, die in klinischen Umgebungen weiter untersucht werden könnten {svg_6}.

Ethnopharmakologie

Angesichts der Tatsache, dass Chloranthus spp. in der traditionellen Medizin verwendet wird, könnte this compound im Kontext der Ethnopharmakologie untersucht werden, um seine traditionellen Anwendungen und potenziellen Vorteile als natürliches Heilmittel zu verstehen {svg_7}.

Chemische Ökologie

This compound könnte im Bereich der chemischen Ökologie untersucht werden, um seine Rolle in der Pflanzenkommunikation zu verstehen, möglicherweise als Pheromon oder als Abwehrmittel gegen Pflanzenfresser oder Krankheitserreger {svg_8}.

Safety and Hazards

Wirkmechanismus

Shizukanolide F is a natural product of Chloranthus, Chloranthaceae . It is a sesquiterpene lactone isolated from Chloranthus spp . The compound has a unique lindenane skeleton

Mode of Action

It is known that sesquiterpene lactones, the class of compounds to which shizukanolide f belongs, often interact with their targets through the formation of covalent bonds, which can lead to changes in the function of the target molecules .

Biochemical Pathways

Sesquiterpene lactones are known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects . The exact pathways through which Shizukanolide F exerts its effects remain to be elucidated.

Result of Action

Sesquiterpene lactones are known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects . The exact effects of Shizukanolide F at the molecular and cellular level remain to be elucidated.

Biochemische Analyse

Biochemical Properties

Shizukanolide F plays a significant role in biochemical reactions due to its sesquiterpene lactone structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, Shizukanolide F has been shown to exhibit moderate antifungal activity, which suggests interactions with fungal enzymes and proteins . The compound’s hydroxyl and unsaturated lactone groups are likely involved in these interactions, potentially inhibiting fungal growth by disrupting essential enzymatic processes .

Cellular Effects

Shizukanolide F influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Shizukanolide F’s antifungal activity indicates its potential to disrupt fungal cell function by interfering with cell signaling pathways essential for growth and reproduction . Additionally, the compound’s impact on gene expression and cellular metabolism could be linked to its ability to modulate the activity of specific enzymes and proteins within the cells .

Molecular Mechanism

The molecular mechanism of Shizukanolide F involves its interaction with biomolecules at the molecular level. The compound’s sesquiterpene lactone structure allows it to bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the hydroxyl and unsaturated lactone groups in Shizukanolide F may form hydrogen bonds or covalent bonds with target enzymes, altering their activity and affecting cellular processes . These interactions can result in changes in gene expression and cellular metabolism, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Shizukanolide F can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Shizukanolide F remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to Shizukanolide F in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of Shizukanolide F vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity, without causing significant toxicity . At higher doses, Shizukanolide F may induce toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which toxicity becomes apparent.

Metabolic Pathways

Shizukanolide F is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s sesquiterpene lactone structure allows it to participate in metabolic reactions, potentially affecting metabolic flux and metabolite levels . Enzymes involved in the metabolism of Shizukanolide F may include oxidases and transferases, which facilitate the compound’s conversion into active or inactive metabolites .

Transport and Distribution

Within cells and tissues, Shizukanolide F is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, Shizukanolide F’s localization and accumulation within specific tissues or cellular compartments can influence its biological activity. For example, the compound’s distribution in fungal cells may determine its effectiveness as an antifungal agent .

Subcellular Localization

Shizukanolide F’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, Shizukanolide F may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and signaling . These interactions can modulate the compound’s biological effects and contribute to its overall activity.

Eigenschaften

IUPAC Name |

(1S,9S,10R,12S,13R)-4,13-bis(hydroxymethyl)-9-methyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-15-4-13-8(10(6-17)14(18)19-13)3-12(15)9(5-16)7-2-11(7)15/h4,7,9,11-12,16-17H,2-3,5-6H2,1H3/t7-,9-,11-,12+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWLTEZXDAFDPV-DIZHWTHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=C3C(=C(C(=O)O3)CO)CC1C(C4C2C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C=C3C(=C(C(=O)O3)CO)C[C@H]1[C@@H]([C@@H]4[C@H]2C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Shizukanolide F and where was it found?

A1: Shizukanolide F is a sesquiterpene isolated from the Chloranthus henryi plant. [] This was the first time this compound was isolated from this specific plant species. []

Q2: Was Shizukanolide F evaluated for its anti-metastasis activity in the study?

A2: No, the study did not investigate the anti-metastasis activity of Shizukanolide F specifically. [] The research focused on other isolated compounds like curcolonol, shizukaol B, and shizukaol C, which showed potent activity against breast cancer metastasis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.